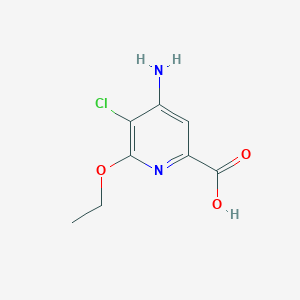

4-Amino-5-chloro-6-ethoxypicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-6-ethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-2-14-7-6(9)4(10)3-5(11-7)8(12)13/h3H,2H2,1H3,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQNFEHTXFHBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=N1)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474364 | |

| Record name | 4-Amino-5-chloro-6-ethoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904311-15-5 | |

| Record name | 4-Amino-5-chloro-6-ethoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action in Plant Systems

Interactions of 4-Amino-5-chloro-6-ethoxypicolinic Acid with Plant Auxin Signaling Pathways

The efficacy of this compound as a herbicide is rooted in its ability to hijack the plant's natural auxin signaling cascade. This process begins with its recognition as an auxin mimic, leading to a series of interactions that disrupt the normal regulation of gene expression.

At the heart of its mechanism, this compound functions as a molecular mimic of endogenous auxins like IAA. nih.gov Synthetic auxins, including those in the picolinate (B1231196) family, are designed to be more stable and persistent in plants than the naturally occurring IAA. nih.gov This enhanced stability ensures a prolonged and overwhelming auxinic signal within the plant cells. The structural features of this compound allow it to be recognized by the cellular machinery that normally responds to natural auxins, thereby initiating an uncontrolled and lethal response.

The primary receptors for auxin in plants are a family of F-box proteins, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. nih.gov These proteins are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Research has shown that different classes of synthetic auxins exhibit preferential binding to specific members of the TIR1/AFB family. Picolinate-type auxins have been found to have a particular affinity for AFB5. nih.gov The binding of an auxin, such as this compound, to an AFB protein stabilizes the interaction between the receptor and a group of transcriptional repressors known as Aux/IAA proteins.

The binding of this compound to the TIR1/AFB-Aux/IAA co-receptor complex triggers the ubiquitination of the Aux/IAA repressor protein. This process marks the repressor for degradation by the 26S proteasome. nih.gov With the Aux/IAA repressors eliminated, the AUXIN RESPONSE FACTOR (ARF) transcription factors are liberated to activate the expression of a wide array of auxin-responsive genes. nih.gov The sustained and unregulated activation of these genes leads to a chaotic and ultimately lethal disruption of normal plant growth processes. The continuous high-level expression of genes that should be tightly regulated is a key factor in the herbicidal action of synthetic auxins.

| Target Protein Family | Interaction with this compound (as a picolinate auxin) | Consequence of Interaction |

| TIR1/AFB F-box proteins | Binds to the auxin receptor pocket, with likely high affinity for AFB5. | Stabilizes the formation of the TIR1/AFB-Aux/IAA co-receptor complex. |

| Aux/IAA Repressors | Targeted for ubiquitination and subsequent degradation by the 26S proteasome. | Removal of the repressor allows for the activation of ARF transcription factors. |

| ARF Transcription Factors | Freed from repression by Aux/IAA proteins. | Uncontrolled and continuous activation of auxin-responsive genes. |

Cellular Responses and Physiological Disruptions Induced by this compound

The molecular dysregulation caused by this compound manifests as significant disruptions at the cellular and morphological levels, leading to the characteristic symptoms of auxin herbicide damage.

Auxin is a critical regulator of cell elongation and division. At normal physiological concentrations, it promotes controlled growth. However, the supraoptimal and persistent auxinic signal from this compound leads to uncontrolled and disorganized cell elongation and division. nih.gov This abnormal cellular activity is a direct result of the massive upregulation of genes involved in cell wall modification and synthesis, as well as cell cycle progression. The resulting cellular chaos undermines the structural integrity and normal developmental programming of the plant tissues.

The cellular disruptions induced by this compound translate into visible and severe morphological abnormalities in susceptible plants. These symptoms are a hallmark of auxin herbicide phytotoxicity and include:

Epinasty: The twisting and curling of stems and petioles due to uneven cell elongation on different sides of the organ.

Stem and Petiole Swelling: Uncontrolled cell division and elongation can lead to the formation of callus-like tissue and swelling.

Leaf Cupping and Malformation: Disrupted cell growth in developing leaves results in abnormal shapes and a cupped appearance.

Root Proliferation and Stunted Growth: While shoot growth may be initially stimulated in a disorganized manner, root development is often inhibited, leading to a compromised ability to absorb water and nutrients.

These morphological changes are the outward expression of the profound internal turmoil caused by the overwhelming and persistent auxinic signal of this compound.

| Morphological Alteration | Underlying Cellular Mechanism |

| Epinasty (Twisting/Curling) | Differential and uncontrolled cell elongation in stem and petiole tissues. |

| Swelling and Callus Formation | Unregulated cell division and expansion. |

| Leaf Malformation | Disruption of normal cell growth and differentiation patterns in developing leaf primordia. |

| Abnormal Root Growth | Inhibition of primary root elongation and uncontrolled proliferation of lateral roots. |

Biochemical Perturbations within Plant Cells

Florpyrauxifen (B1531466), the active form of the herbicide Rinskor® Active, induces significant biochemical disruptions in susceptible plant species. corteva.com.aucorteva.com Its primary mode of action involves the dysregulation of hormonal balance, leading to a cascade of phytotoxic effects. A key biochemical perturbation is the induced overproduction of the plant hormones ethylene (B1197577) and abscisic acid (ABA). mdpi.comherts.ac.ukresearchgate.net

In sensitive plants, treatment with florpyrauxifen-benzyl leads to a rapid increase in the biosynthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene. mdpi.comresearchgate.net This surge in ACC is followed by elevated ethylene production. Concurrently, the levels of ABA are also significantly increased. mdpi.comresearchgate.net The excessive accumulation of ethylene and ABA disrupts numerous physiological processes, including cell growth and division, and can interfere with photosynthesis. mdpi.com Ultimately, this hormonal imbalance leads to a burst of reactive oxygen species (ROS), causing cellular damage and plant death. mdpi.com

Studies comparing susceptible and resistant weed biotypes have shown that the magnitude of ethylene and ABA accumulation correlates with the degree of sensitivity to florpyrauxifen-benzyl. For instance, in the dicotyledonous weed yerbadetajo, ACC and ABA levels were significantly higher 24 hours after treatment compared to the monocotyledonous weed barnyardgrass, which exhibits higher tolerance. mdpi.comresearchgate.net

Comparative Analysis of Mechanisms with Other Synthetic Auxins

Florpyrauxifen is classified as a synthetic auxin herbicide, a group that also includes well-known herbicides like 2,4-D and quinclorac (B55369). mdpi.commda.state.mn.us However, as a member of the arylpicolinate chemical class, florpyrauxifen exhibits a distinct mechanism of action at the molecular level. corteva.comcabidigitallibrary.org

Synthetic auxins function by binding to and promoting the interaction between the TIR1/AFB family of auxin co-receptors and Aux/IAA transcriptional repressor proteins, leading to the degradation of the latter and the activation of auxin-responsive genes. mdpi.com The key difference in the mechanism of florpyrauxifen lies in its binding preference for specific members of the TIR1/AFB receptor family. While older synthetic auxins like 2,4-D and quinclorac show a higher affinity for the TIR1 receptor, florpyrauxifen demonstrates a strong and preferential binding to the AFB5 receptor. cabidigitallibrary.orgresearchgate.netresearchgate.netmdpi.com

This differential receptor affinity is significant as it allows florpyrauxifen to be effective against weed populations that have developed resistance to other synthetic auxin herbicides. researchgate.netchemical-suppliers.eu For example, quinclorac-resistant barnyardgrass can be controlled by florpyrauxifen due to this different site of action. researchgate.net This novel molecular interaction also contributes to its unique weed control spectrum and symptomology compared to other auxin herbicides. corteva.com

Table 1: Comparative Analysis of Florpyrauxifen and Other Synthetic Auxins

| Characteristic | Florpyrauxifen | 2,4-D | Quinclorac |

|---|---|---|---|

| Chemical Class | Arylpicolinate | Phenoxy-carboxylic acid | Quinoline carboxylic acid |

| Primary Auxin Receptor Target | AFB5 cabidigitallibrary.orgresearchgate.netmdpi.com | TIR1 mdpi.com | TIR1 mdpi.com |

| Efficacy on Quinclorac-Resistant Weeds | Effective researchgate.net | Variable | Ineffective |

Investigational Methodologies for Mechanism of Action Studies

The elucidation of florpyrauxifen's mode of action has been facilitated by a range of advanced scientific techniques.

Transcriptomics and Proteomics in Response to Florpyrauxifen

Transcriptomic and proteomic approaches have been instrumental in understanding the global molecular changes induced by florpyrauxifen in plants. mdpi.comfrontiersin.org These "omics" technologies allow for the comprehensive analysis of gene expression (transcriptomics) and protein profiles (proteomics) in response to herbicide treatment. longdom.orgnih.govmdpi.com

Studies on weeds like barnyardgrass and yerbadetajo have utilized RNA sequencing (RNA-Seq) to identify differentially expressed genes (DEGs) following florpyrauxifen application. mdpi.comresearchgate.netfrontiersin.org These analyses have revealed that a greater number of genes related to ethylene and ABA synthesis are upregulated in susceptible species compared to tolerant ones. mdpi.comresearchgate.net For instance, in yerbadetajo, several ACC synthase (ACS) genes, which are key for ethylene production, were highly induced. researchgate.net Similarly, transcriptomic analysis of florpyrauxifen-resistant and -susceptible barnyard grass biotypes showed a stronger auxin response and higher expression of genes involved in ethylene and ABA biosynthesis and signal transduction in the susceptible biotype. mdpi.com

Proteomic studies, often coupled with transcriptomics, help to confirm that the changes in gene expression translate to functional proteins, providing a more complete picture of the herbicide's impact on cellular metabolism and stress responses. researchgate.netmdpi.com

Table 2: Key Findings from Transcriptomic Studies on Florpyrauxifen Response

| Weed Species | Key Transcriptomic Finding | Reference |

|---|---|---|

| Barnyardgrass vs. Yerbadetajo | More ethylene and ABA synthesis-related genes induced in the more sensitive yerbadetajo. | mdpi.comresearchgate.net |

| Resistant vs. Susceptible Barnyardgrass | Stronger auxin response and higher expression of hormone-related genes in the susceptible biotype. | mdpi.com |

| Florpyrauxifen-resistant Echinochloa glabrescens | Comparative transcriptomics identified differences in gene expression profiles between resistant and susceptible populations after treatment. | frontiersin.org |

Advanced Imaging Techniques for Cellular Localization and Response

Advanced imaging techniques are crucial for visualizing the localization and effects of herbicides within plant cells and tissues. While specific studies employing super-resolution microscopy for florpyrauxifen are not yet widely published, these methods hold great potential. Techniques like STED (Stimulated Emission Depletion) microscopy and STORM (Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, allowing for the visualization of molecular interactions at the nanoscale. nih.gov Such technologies could be used to precisely locate florpyrauxifen or its labeled analogs within subcellular compartments and observe its effects on cellular structures in real-time.

A more established method that has been used to study florpyrauxifen is radiolabeling. By using a radiolabeled form of florpyrauxifen-benzyl, researchers have been able to track its absorption and translocation in various aquatic plant species. cambridge.org These studies have shown that the herbicide is rapidly absorbed by the shoots of susceptible plants and can be translocated to other parts of the plant, providing valuable information on its movement and accumulation. cambridge.org

Molecular Docking and Dynamics Simulations for Receptor Interactions

Computational methods such as molecular docking and dynamics simulations have been vital in understanding the specific interaction between florpyrauxifen and its target auxin receptors. nih.gov Molecular docking predicts the preferred orientation of a ligand (in this case, florpyrauxifen) when bound to a receptor protein to form a stable complex. nih.gov

These simulations have been used to model the binding of florpyrauxifen to different members of the TIR1/AFB family of receptors. The results of these in silico studies support the experimental findings that florpyrauxifen has a higher affinity for the AFB5 receptor compared to TIR1. cabidigitallibrary.orgresearchgate.net By analyzing the interactions at the atomic level, these simulations can identify the key amino acid residues in the receptor's binding pocket that are responsible for the selective binding of florpyrauxifen. This information is invaluable for understanding the molecular basis of its unique mode of action and for the design of new herbicides. nih.gov

Plant Metabolism and Translocation of 4 Amino 5 Chloro 6 Ethoxypicolinic Acid

Absorption and Uptake Pathways in Plant Tissues

The entry of 4-Amino-5-chloro-6-ethoxypicolinic acid into a plant is the initial step for its herbicidal action. This process can occur through both the foliage and the roots, with the efficiency of uptake being influenced by several environmental and physiological factors.

Foliar and Root Absorption Dynamics

Primarily, this compound is absorbed through the foliage of the plant following a post-emergence application. corteva.comyoutube.com It can also be taken up by the roots. youtube.com The movement of the herbicide from the leaf surface into the underlying epidermal cells is a critical step for its systemic action. unl.edu

Factors Influencing Uptake Efficiency

The efficiency of absorption is influenced by environmental conditions. For instance, soil moisture content has been shown to affect the uptake of the active ingredient. Studies on several weed species, including barnyardgrass (Echinochloa crus-galli), hemp sesbania (Sesbania herbacea), and yellow nutsedge (Cyperus esculentus), demonstrated greater absorption under moist conditions (60% soil moisture content) compared to dry conditions (7.5% soil moisture content). cambridge.org

Xylem and Phloem Translocation within Vascular Plant Systems

Once absorbed, this compound is a systemic herbicide that moves throughout the plant's vascular system, which is composed of the xylem and phloem. corteva.comyoutube.com This translocation allows the compound to reach its sites of action.

Distribution Patterns to Active Sites

The compound is translocated through both the xylem and the phloem, allowing for movement both upwards (acropetally) and downwards (basipetally) within the plant. corteva.comyoutube.comunl.edu It accumulates in the growing points of the plant, specifically the meristematic tissues, where it exerts its herbicidal effects. corteva.comyoutube.com

Quantitative Analysis of Intracellular and Intercellular Transport

Studies using radiolabeled florpyrauxifen-benzyl have provided quantitative insights into its translocation. In a study with hemp sesbania at 60% soil moisture, 25% of the absorbed radiolabeled herbicide was translocated to the plant tissue above the treated leaf. cambridge.org In barnyardgrass and yellow nutsedge, under the same conditions, 14% and 13% of the radiolabeled herbicide, respectively, moved to the area above the treated leaf. cambridge.org In contrast, less than 6% of the radiolabeled compound from either picloram (B1677784) or clopyralid (B1669233) treatments moved basipetally in sunflower and rapeseed. researchgate.net

| Plant Species | Soil Moisture | Translocation Above Treated Leaf (% of Absorbed) |

| Hemp Sesbania | 60% | 25% |

| Barnyardgrass | 60% | 14% |

| Yellow Nutsedge | 60% | 13% |

Data sourced from a study on the influence of soil moisture on florpyrauxifen-benzyl translocation. cambridge.org

Biotransformation and Detoxification Processes in Plants

Following absorption, this compound, which is often applied as its benzyl (B1604629) ester (florpyrauxifen-benzyl), undergoes biotransformation. mdpi.comresearchgate.net This metabolic process is crucial for both the activation of its herbicidal properties and its eventual detoxification and degradation within the plant. researchgate.netassbt.org

The initial step in the plant is the conversion of the inactive ester form to its biologically active acid form, florpyrauxifen (B1531466), through enzymatic hydrolysis. researchgate.net This bio-activation is necessary for the compound to bind to its target auxin receptors. mdpi.com

Further metabolism leads to the detoxification of the active acid. frontiersin.org Key enzyme families involved in herbicide detoxification in plants include cytochrome P450 monooxygenases (CYP450s), glutathione-s-transferases (GSTs), and glucosyltransferases (GTs). mdpi.com GSTs, for example, facilitate the conjugation of the herbicide or its primary metabolites with glutathione (B108866), which can reduce its herbicidal activity or make it more susceptible to further degradation. frontiersin.org

Enzymatic Degradation Pathways (e.g., Cytochrome P450 Monooxygenases)

The enzymatic degradation of picolinic acid herbicides in plants is often limited, which contributes to their persistence and herbicidal activity. However, when metabolism does occur, cytochrome P450 monooxygenases (P450s) are key enzymes involved in the initial detoxification steps. P450s are a large family of enzymes that catalyze a variety of oxidative reactions. nih.govcabidigitallibrary.org In the context of herbicide metabolism, P450s can introduce hydroxyl groups onto the herbicide molecule, a reaction that typically reduces its phytotoxicity and prepares it for further metabolic reactions. nih.gov

While direct evidence for the P450-mediated degradation of this compound is unavailable, studies on other herbicides demonstrate the central role of these enzymes. For instance, P450s have been shown to be involved in the metabolism of various herbicides, leading to crop selectivity and, in some cases, weed resistance. nih.govnih.gov The overexpression of certain P450 genes can confer resistance to multiple herbicides by enhancing their detoxification. researchgate.netbiorxiv.org For picolinic acid herbicides, the extent of P450-mediated metabolism can be a determining factor in a plant's susceptibility. Tolerant species may possess specific P450 enzymes capable of efficiently metabolizing the herbicide, while susceptible species may lack these enzymes or express them at lower levels. ncsu.edu

Conjugation Reactions and Metabolite Formation

Following initial enzymatic modifications, such as those carried out by P450s, herbicide metabolites are often conjugated with endogenous plant molecules. This is a common detoxification strategy in plants, leading to the formation of more water-soluble and less toxic compounds. For picolinic acid herbicides like picloram, conjugation is a significant metabolic route.

The primary metabolites of picloram in plants are glucose conjugates. epa.gov These can be formed through two main pathways:

Glucose Ester Formation: The carboxylic acid group of picloram can be esterified with glucose.

N-Glucoside Formation: The amino group on the pyridine (B92270) ring can form a glycosidic bond with glucose. cambridge.org

In some plant species, these initial glucose conjugates can be further modified to form more complex sugar conjugates, such as gentiobiose esters. cambridge.org Similarly, for aminopyralid (B1667105), sugar conjugates are the only significant metabolites found in plants. beyondpesticides.org In wheat, aminopyralid is metabolized into a mixture of N-glucosides and glucose ester conjugates. epa.gov

One study on picloram and clopyralid in rapeseed and sunflower identified the formation of a single water-soluble metabolite for each herbicide, which was determined to be a conjugate that yielded the carboxylic acid amide upon ammonolysis. cambridge.org

Table 1: Representative Metabolites of Picolinic Acid Herbicides in Plants

| Parent Herbicide | Metabolite Type | Plant Species Example | Reference |

| Picloram | N-glucoside, Glucose ester, Gentiobiose ester | Leafy Spurge | cambridge.org |

| Aminopyralid | N-glucosides, Glucose ester conjugates | Wheat, Grass | epa.govbeyondpesticides.org |

| Clopyralid | Carboxylic acid amide conjugate | Rapeseed, Sunflower | cambridge.org |

Compartmentalization and Sequestration of Metabolites

Once formed, herbicide conjugates are typically sequestered in specific cellular compartments to prevent them from interfering with cellular processes. The primary site of sequestration for these metabolites is the cell vacuole. This transport into the vacuole is an active process, mediated by transporters on the vacuolar membrane (tonoplast).

By sequestering herbicide metabolites in the vacuole, plants effectively remove them from the sites of metabolic activity in the cytoplasm. This compartmentalization is a crucial final step in the detoxification process. In some cases, metabolites may also become bound to insoluble cell wall components like lignin, a process referred to as secondary conjugation. This effectively immobilizes the herbicide residues within the plant's structural components. Tolerant grass species, for example, can rapidly metabolize and sequester aminopyralid, rendering it unavailable for herbicidal action. ncsu.edu

Influence of Plant Species and Developmental Stage on Metabolic Fate

The metabolism of picolinic acid herbicides can vary significantly between different plant species, which is often the basis for their selective herbicidal action. ncsu.edu Tolerant species, such as most grasses, are able to metabolize these herbicides more rapidly and efficiently than susceptible broadleaf species. ncsu.educhemicalbook.com

Studies on picloram have shown that its metabolism can differ between susceptible and tolerant species. invasive.org While some species show limited metabolism, others can form various conjugates. cambridge.orgcambridge.org In Canada thistle, neither aminopyralid nor clopyralid were significantly metabolized, suggesting that differences in their herbicidal efficacy in this species are due to factors other than metabolic rate. revize.com

Methodologies for Investigating Plant Metabolism

Radiotracer Studies for Absorption and Translocation

Radiotracer studies are a fundamental tool for investigating the absorption, translocation, and to some extent, the metabolism of herbicides in plants. These studies typically use herbicides labeled with a radioactive isotope, such as Carbon-14 (¹⁴C).

By applying the radiolabeled herbicide to a specific part of the plant, such as a leaf, researchers can track its movement throughout the plant over time. unl.edu Plant tissues are harvested at various intervals, and the amount of radioactivity in different parts (e.g., treated leaf, other leaves, stem, roots) is quantified. This provides detailed information on the speed and pattern of translocation, including whether the herbicide moves primarily in the xylem (apoplastic movement) or the phloem (symplastic movement). unl.edu

For example, radiotracer studies with ¹⁴C-picloram and ¹⁴C-clopyralid have shown that these herbicides are readily absorbed by foliage and translocated throughout the plant, accumulating in areas of active growth. cambridge.orgresearchgate.net These studies have also been used to quantify the amount of the parent herbicide that is converted into metabolites by analyzing the chemical form of the radioactivity within the plant extracts. cambridge.orgcambridge.org

Metabolomics Approaches for Identifying Transformation Products

Metabolomics provides a powerful and comprehensive approach to identifying the full spectrum of herbicide metabolites in a plant. This involves the extraction of all small molecules (the metabolome) from plant tissues that have been treated with the herbicide.

Advanced analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC), are then used to separate and identify the components of the metabolome. By comparing the metabolic profiles of treated and untreated plants, researchers can identify new molecules that are present only in the treated plants, which are potential herbicide metabolites.

High-resolution mass spectrometry allows for the determination of the precise mass and elemental composition of these unknown metabolites, which provides strong clues to their chemical structure. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS), which involves fragmenting the metabolite and analyzing the resulting pattern of smaller ions. While specific metabolomics studies on this compound are not available, this approach has been successfully used to identify the degradation products of other herbicides and xenobiotics in plants.

Enzymatic Assays for Detoxification Pathway Characterization

The characterization of detoxification pathways for the synthetic auxin herbicide, this compound, relies on a suite of enzymatic assays. These in vitro methods are crucial for identifying the enzymes involved, elucidating reaction mechanisms, and determining the kinetic parameters of the metabolic processes. The primary enzyme families implicated in the detoxification of many herbicides, including picolinic acid derivatives, are Cytochrome P450 monooxygenases (CYPs), Glutathione S-transferases (GSTs), and UDP-glucosyltransferases (UGTs).

Cytochrome P450 Monooxygenase (CYP) Assays

CYP enzymes are fundamental to Phase I metabolism, often initiating the detoxification process through oxidative reactions such as hydroxylation and dealkylation. nih.govnih.gov Assays to determine the role of CYPs in the metabolism of this compound typically involve the use of plant microsomes or heterologously expressed CYP enzymes.

Microsomal Assays: Microsomes, which are vesicles of endoplasmic reticulum fragments, are isolated from plant tissues and contain a concentrated amount of CYP enzymes. The assay mixture generally includes the microsomal preparation, the herbicide substrate, and a source of reducing equivalents, typically NADPH. nih.gov The reaction is incubated at a controlled temperature, and the formation of metabolites is monitored over time. The reaction can be stopped by the addition of an organic solvent, which also serves to extract the metabolites for analysis.

Heterologous Expression Systems: To identify specific CYP isozymes responsible for metabolism, genes encoding these enzymes can be expressed in a heterologous host, such as Escherichia coli or baker's yeast (Saccharomyces cerevisiae). nih.gov The recombinant enzymes are then purified or used as crude extracts in activity assays similar to those for microsomes. This approach allows for the characterization of individual enzyme kinetics and substrate specificity.

Analytical Methods: The products of CYP-mediated reactions, such as hydroxylated or dealkylated forms of this compound, are typically identified and quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS). scilit.comillinois.edu This powerful analytical technique allows for the separation and sensitive detection of the parent compound and its metabolites.

A key reaction catalyzed by CYPs in the context of aromatic compounds is hydroxylation. For picolinic acid herbicides, this could involve the addition of a hydroxyl group to the pyridine ring. The general mechanism of a CYP-catalyzed hydroxylation is illustrated in Figure 1.

Glutathione S-Transferase (GST) Assays

GSTs are Phase II enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and less toxic. nih.govnih.gov The activity of GSTs towards this compound or its metabolites can be assessed using various methods.

Spectrophotometric Assays: A common and convenient method for measuring total GST activity involves the use of a model substrate, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The conjugation of GSH to CDNB results in a product that absorbs light at 340 nm, and the rate of increase in absorbance is proportional to the GST activity in the sample. While this assay is useful for measuring general GST induction, it does not provide specific information about the metabolism of the target herbicide.

Direct Conjugation Assays: To determine if this compound or its metabolites are substrates for GSTs, direct assays are necessary. These assays involve incubating the purified or recombinant GST enzyme with the herbicide and GSH. The formation of the glutathione conjugate is then monitored, typically by LC-MS/MS, which can detect the mass shift corresponding to the addition of the glutathione moiety. Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined by varying the substrate concentrations.

A study on the herbicide safener fenclorim demonstrated that it is conjugated by GSTs, and a kinetic model was developed to analyze the flux and changes in metabolite levels over time. dtu.dk

Interactive Data Table: GST Assay Parameters

| Parameter | Description | Typical Value/Condition |

| Enzyme Source | Purified recombinant GST or plant cytosolic extracts | Varies by study |

| Substrate | This compound or its metabolite | Concentration range for kinetic analysis |

| Co-substrate | Reduced Glutathione (GSH) | Typically in excess (e.g., 1-5 mM) |

| Buffer | Phosphate or Tris-HCl buffer | pH 6.5 - 7.5 |

| Temperature | 25 - 37 °C | Optimal temperature determined experimentally |

| Detection Method | LC-MS/MS | To identify and quantify the glutathione conjugate |

UDP-Glucosyltransferase (UGT) Assays

UGTs are another critical family of Phase II enzymes that transfer a glucose molecule from UDP-glucose to a substrate, increasing its polarity and facilitating its sequestration. researchgate.net The potential for glucosylation of this compound or its hydroxylated metabolites can be investigated using UGT assays.

Enzyme Sources: Similar to CYP and GST assays, UGT activity can be measured using plant microsomal preparations or heterologously expressed enzymes. researchgate.net

Assay Procedure: The assay mixture typically contains the enzyme source, the herbicide substrate, and the sugar donor, UDP-glucose. The reaction is incubated, and the formation of the glucose conjugate is monitored.

Detection of Products: The glucosylated product can be detected and quantified by LC-MS/MS. Alternatively, high-throughput screening methods have been developed that detect the release of UDP, a byproduct of the glycosylation reaction. nih.gov One such method involves a coupled enzyme assay where the generated UDP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

A study on the UGT LbUGT72B10 demonstrated its efficiency in converting 3,4-dichloroaniline, a degradation product of some herbicides, to its N-glucoside, with a Kcat of 11.2 s-1 and a Km of 51.2 µM. researchgate.net

Interactive Data Table: UGT Assay Findings for a Related Compound

| Enzyme | Substrate | Km (µM) | Kcat (s-1) | Product | Reference |

| LbUGT72B10 | 3,4-dichloroaniline | 51.2 | 11.2 | 3,4-DCA-N-glucoside | researchgate.net |

These enzymatic assays are indispensable tools for dissecting the metabolic fate of this compound in plants. The data generated from these studies, including the identification of key enzymes and their kinetic properties, provide a detailed understanding of the detoxification mechanisms that confer selectivity and resistance to this herbicide.

Herbicide Resistance Evolution and Mitigation Strategies in Relation to 4 Amino 5 Chloro 6 Ethoxypicolinic Acid

Mechanisms of Resistance to Synthetic Auxin Herbicides

The evolution of weed resistance to synthetic auxin herbicides is a significant challenge in agriculture. Weeds can develop resistance through various biochemical and physiological adaptations that prevent the herbicide from effectively reaching or acting upon its target site within the plant.

Target-site resistance occurs when a modification in the herbicide's target protein reduces or eliminates its binding affinity for the herbicide. mountainscholar.orgnih.gov For synthetic auxins, the primary targets are components of the auxin signal transduction pathway, specifically the SCF-TIR1/AFB ubiquitin ligase complex and its co-receptors, the Aux/IAA proteins. nih.govresearchgate.net

The most common form of TSR involves point mutations in the genes encoding the target proteins. nih.gov These mutations alter the amino acid sequence of the protein, changing the structure of the herbicide-binding site.

Mutations in Auxin F-Box (AFB) Receptors: The TIR1/AFB family of F-box proteins are the primary auxin receptors. Mutations in these proteins can confer resistance to specific synthetic auxin herbicides. For instance, certain mutations in the Arabidopsis TIR1 homolog provide resistance to picolinate (B1231196) herbicides like picloram (B1677784), but not to phenoxy-carboxylates like 2,4-D. nih.gov This specificity suggests that different auxin chemical families may interact differently with the various members of the receptor family. hracglobal.com In 2018, the first field-evolved TSR to synthetic auxins was identified in Kochia scoparia, involving a mutation in an auxin receptor that conferred resistance to dicamba. nih.gov

Mutations in Aux/IAA Co-receptors: The Aux/IAA proteins act as transcriptional repressors and are co-receptors in the auxin signaling pathway. researchgate.net They form a complex with the AFB receptor and the auxin molecule. Mutations in the degron domain of Aux/IAA proteins can prevent their degradation, leading to a block in auxin signaling and subsequent herbicide resistance. A notable example is a mutation in the IAA16 gene in Bassia scoparia (kochia), which resulted in resistance to dicamba. researchgate.net Similarly, a point mutation (Leu175Pro) in the SoIAA34 gene was found to be responsible for 2,4-D resistance in a population of Sisymbrium orientale (Indian hedge mustard). nih.gov

Table 1: Examples of Target-Site Mutations Conferring Resistance to Synthetic Auxin Herbicides This table is interactive. You can sort and filter the data.

| Weed Species | Gene | Mutation Type | Herbicide(s) |

|---|---|---|---|

| Bassia scoparia (Kochia) | IAA16 | Point Mutation | Dicamba |

| Sisymbrium orientale | SoIAA34 | Point Mutation (Leu175Pro) | 2,4-D, MCPA, Fluroxypyr |

| Kochia scoparia | Auxin Receptor | Point Mutation | Dicamba, 2,4-D |

| Arabidopsis thaliana (Model) | TIR1 homolog | Point Mutation | Picloram |

Another, less common, form of TSR is the overexpression or amplification of the gene encoding the target protein. nih.gov This mechanism results in the production of a much larger quantity of the target enzyme or receptor. Consequently, a standard herbicide application rate is insufficient to inhibit all the target proteins, and the plant survives. nih.gov While this mechanism is well-documented for other herbicide classes like glyphosate, its occurrence in synthetic auxin resistance is not as frequently reported but remains a theoretical possibility. nih.gov

Non-target-site resistance encompasses all mechanisms that reduce the amount of active herbicide reaching the target site. nih.govresearchgate.net These mechanisms are generally more complex than TSR and can confer cross-resistance to herbicides with different modes of action. nih.gov

For a systemic herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. Some resistant weeds have evolved mechanisms to limit these processes.

Reduced Absorption: Changes in the composition or thickness of the leaf cuticle can act as a barrier, preventing the herbicide from penetrating the leaf surface and entering the plant's tissues. oup.com

Reduced Translocation: This is a more commonly observed NTSR mechanism for synthetic auxins. In resistant plants, the herbicide may be effectively absorbed by the treated leaf but is not moved systemically through the phloem to other parts of the plant. hracglobal.comoup.com This "trapping" of the herbicide at the site of application prevents it from reaching the meristematic tissues where it exerts its phytotoxic effects. This mechanism has been identified as the cause of 2,4-D resistance in wild radish (Raphanus raphanistrum), where reduced translocation appears linked to an alteration in an ABCB-type transporter protein responsible for moving auxin. hracglobal.comoup.com Similarly, a 2,4-D-resistant biotype of prickly lettuce (Lactuca serriola) was found to retain more of the herbicide in the treated leaf compared to susceptible biotypes. hracglobal.com

Table 2: Weeds with NTSR to Synthetic Auxins via Reduced Translocation This table is interactive. You can sort and filter the data.

| Weed Species | Herbicide | Key Finding |

|---|---|---|

| Raphanus raphanistrum (Wild Radish) | 2,4-D | Inability to translocate 2,4-D out of the treated leaf. |

| Lactuca serriola (Prickly Lettuce) | 2,4-D | More radioactivity retained in the treated leaf in the resistant biotype. |

Enhanced metabolism is a major NTSR mechanism where the resistant weed detoxifies the herbicide more rapidly than a susceptible plant. nih.govresearchgate.net The herbicide is converted into non-toxic or less toxic metabolites through the action of various enzyme families. This prevents the herbicide from accumulating to lethal concentrations at the target site. nih.govnih.gov

The primary enzyme families involved in herbicide metabolism are:

Cytochrome P450 monooxygenases (P450s): This large family of enzymes is frequently implicated in metabolizing herbicides from various chemical classes, including synthetic auxins. researchgate.netresearchgate.net

Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide with glutathione, which is a key step in detoxification and subsequent sequestration of the herbicide into the vacuole. researchgate.net

Glucosyltransferases (GTs): These enzymes can conjugate sugars to the herbicide molecule, rendering it inactive. nih.govresearchgate.net

Metabolism-based resistance is considered a significant threat because it can confer broad cross-resistance to multiple herbicides, including those that have not yet been used, severely limiting control options. nih.gov While there is no evidence of metabolic detoxification of 2,4-D in resistant wild radish populations to date, it remains a critical mechanism to monitor in the evolution of resistance to synthetic auxins. nih.gov

Non-Target-Site Resistance (NTSR)

Sequestration and Compartmentalization

Non-target-site resistance (NTSR) mechanisms prevent a lethal dose of a herbicide from reaching its molecular target. One such mechanism is sequestration, where the herbicide is transported and compartmentalized into cellular locations, such as the vacuole, where it cannot affect its target site. This process often involves membrane transporters that recognize and move the herbicide or its metabolites.

For synthetic auxin herbicides, transport proteins play a critical role in their movement into and within the plant. hracglobal.com Alterations in these transport processes can lead to resistance. For instance, reduced uptake into the cell or enhanced transport into the vacuole can effectively lower the concentration of the active herbicide in the cytoplasm, preventing it from reaching the auxin receptor proteins in the nucleus. While this mechanism is known for other herbicides, specific research detailing the sequestration and compartmentalization of 4-Amino-5-chloro-6-ethoxypicolinic acid in resistant weed biotypes has not been extensively documented in publicly available literature.

Genetic Basis and Inheritance Patterns of Resistance

The genetic foundation of herbicide resistance can vary significantly, influencing how quickly it appears and spreads within a weed population. Resistance can be governed by a single gene or multiple genes and can be inherited as a dominant or recessive trait. nih.gov

Resistance to synthetic auxin herbicides can be either monogenic (controlled by a single gene) or polygenic (controlled by multiple genes).

Single Gene Resistance: This often involves a mutation in the target-site gene. For synthetic auxins, the primary target sites are components of the auxin signaling pathway, such as the F-box proteins (TIR1/AFB) or the Aux/IAA co-repressor proteins. nih.gov A single mutation in one of these genes can alter the herbicide's binding affinity, conferring a high level of resistance. Target-site mutations are generally considered a common mechanism of resistance for many herbicide classes. nih.govnih.gov

The inheritance pattern of a resistance trait affects its evolutionary trajectory.

Dominant Traits: If resistance is conferred by a dominant allele, the trait will be expressed in heterozygous individuals (possessing one copy of the resistance allele). This allows for the rapid selection and spread of resistance through a population.

Recessive Traits: In contrast, recessive resistance traits require an individual to be homozygous (possess two copies of the resistance allele) for the trait to be expressed. The resistance allele can remain hidden in heterozygous individuals, slowing the rate at which resistance becomes apparent and spreads in a population. Some cases of resistance to synthetic auxin herbicides have been identified as being conferred by recessive genes, which may be one factor contributing to the relatively lower incidence of resistance to this herbicide class compared to others, despite their long history of use. hracglobal.comnih.gov

Population Dynamics and Selection Pressure Driving Resistance Evolution

The evolution of herbicide resistance in a weed population is a classic example of natural selection in action. Within any large weed population, there is natural genetic variation, with a very small number of individuals potentially carrying genes that confer resistance to a particular herbicide. The repeated application of a herbicide with the same mode of action, such as this compound, imposes intense selection pressure. nih.gov

Susceptible individuals are killed, while the rare resistant individuals survive, reproduce, and pass the resistance genes to their offspring. Over several generations of sustained herbicide use, the frequency of resistant individuals within the population increases until the herbicide is no longer effective. This dynamic is the primary force driving the evolution of resistance to all classes of herbicides. researchgate.net The low initial frequency of resistance genes and the fitness of resistant individuals in the absence of the herbicide are key factors influencing how quickly resistance evolves. hracglobal.com

Cross-Resistance and Multiple Resistance Profiles to Synthetic Auxin Herbicides

Cross-resistance and multiple resistance are significant challenges in weed management.

Cross-Resistance: This occurs when a single resistance mechanism confers resistance to two or more herbicides, typically from the same chemical class and with the same mode of action. For example, a weed biotype with an altered auxin receptor target site might show resistance to this compound as well as other arylpicolinates and potentially other synthetic auxin families. Similarly, enhanced metabolic degradation by a specific cytochrome P450 enzyme can detoxify several different synthetic auxin herbicides. nih.gov

Multiple Resistance: This is a more complex scenario where a weed population is resistant to herbicides from different modes of action due to the presence of two or more distinct resistance mechanisms in the same plant. For instance, a weed could have both a target-site mutation conferring resistance to an ALS-inhibiting herbicide and an enhanced metabolic capacity that degrades synthetic auxin herbicides like this compound. researchgate.net Such populations are extremely difficult to control chemically. Enhanced metabolism via cytochrome P450s is a frequently cited mechanism for multiple resistance, as these enzymes can often detoxify a broad range of herbicide chemistries. nih.govresearchgate.net

Academic Approaches for Resistance Management and Prevention

To preserve the efficacy of synthetic auxin herbicides like this compound, a proactive and integrated approach to weed management is essential. Academic and industry experts recommend several strategies to mitigate the evolution of resistance:

Diversify Herbicide Modes of Action: Avoid the repeated use of herbicides from the same mode of action group. Rotating between different effective herbicide classes or using tank mixtures with multiple modes of action on the same weed population reduces the selection pressure for resistance to any single herbicide type.

Use Full Recommended Rates: Using lower-than-labeled rates can allow weakly resistant individuals to survive and reproduce, accelerating the evolution of more robust resistance.

Incorporate Non-Chemical Control Methods: An integrated weed management (IWM) approach is crucial. This includes practices such as:

Crop rotation

Use of competitive crop cultivars

Tillage or other mechanical weed control

Managing the weed seed bank

Scout and Monitor Fields: Regularly monitor fields to detect resistant weed patches early. If a patch is found, it should be managed aggressively with alternative methods to prevent its spread.

Prevent the Spread of Resistant Weeds: Clean equipment thoroughly between fields to avoid moving resistant weed seeds or plant parts to new areas.

By implementing these diverse strategies, the selection pressure for resistance is reduced, extending the useful lifespan of valuable herbicides. hracglobal.comnih.gov

Data Tables

Due to a lack of specific experimental data for this compound in the reviewed scientific literature, no data tables on its specific resistance profiles or genetics could be generated.

Table of Compound Names

| Chemical Name | Common Name/Class |

| This compound | Arylpicolinate |

| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Synthetic Auxin |

Molecular Diagnostics for Resistance Alleles

The early detection of herbicide resistance is critical for managing its spread. Molecular diagnostics provide rapid and accurate methods for identifying resistance-endowing alleles in weed populations before resistance becomes widespread.

For synthetic auxin herbicides, target-site resistance (TSR) often involves mutations in the genes encoding the F-box proteins, which are the primary receptors for these herbicides. Common diagnostic techniques include:

Polymerase Chain Reaction (PCR)-based methods: Techniques like allele-specific PCR, cleaved amplified polymorphic sequences (CAPS), and derived cleaved amplified polymorphic sequences (dCAPS) are used to detect known single nucleotide polymorphisms (SNPs) that confer resistance.

DNA Sequencing: Sanger or next-generation sequencing of the target gene (e.g., F-box genes) can identify both known and novel mutations responsible for resistance.

High-Resolution Melting (HRM) analysis: This technique can be used to screen for variations in PCR amplicons, indicating the presence of mutations.

| Diagnostic Technique | Description | Application for Auxin Resistance |

| Allele-Specific PCR | Uses primers designed to specifically amplify a DNA sequence containing a known SNP. | Detection of specific, previously identified mutations in F-box genes. |

| DNA Sequencing | Determines the precise nucleotide sequence of a specific DNA region. | Identification of known and novel mutations in auxin receptor genes. |

| High-Resolution Melting | Measures the disassociation of double-stranded DNA during heating to detect sequence variations. | Screening large numbers of samples for potential mutations in target genes. |

Genomic and Transcriptomic Studies of Resistant Biotypes

Genomic and transcriptomic approaches provide a deeper understanding of the genetic basis of herbicide resistance, extending beyond just the target site.

Genomic Studies: Whole-genome sequencing of resistant and susceptible weed biotypes allows for the identification of genetic variations associated with resistance. This can include the discovery of novel resistance genes, gene duplications, and large-scale genomic rearrangements. For instance, comparative genomics can pinpoint regions of the genome under selection pressure from herbicide application.

Transcriptomic Studies: Transcriptomics, primarily through RNA-sequencing (RNA-Seq), analyzes the complete set of RNA transcripts in a cell or organism under specific conditions. In the context of herbicide resistance, RNA-Seq is a powerful tool to:

Identify non-target-site resistance (NTSR) mechanisms, which are often polygenic and complex.

Detect the overexpression of genes involved in herbicide detoxification, such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and ABC transporters.

Reveal changes in gene expression in response to herbicide application, providing insights into the plant's defense and stress response pathways.

A comparative transcriptomic analysis of resistant and susceptible biotypes exposed to a synthetic auxin herbicide might reveal the upregulation of detoxification genes in the resistant biotype, as illustrated in the hypothetical data below.

| Gene Family | Fold Change in Resistant Biotype (Hypothetical) | Potential Function |

| Cytochrome P450s | 10-50x | Herbicide metabolism |

| Glutathione S-Transferases | 5-20x | Herbicide conjugation and detoxification |

| ABC Transporters | 2-15x | Sequestration of herbicide metabolites |

Modeling Resistance Development and Spread

Mathematical and computational models are valuable tools for predicting the evolution and spread of herbicide resistance. These models can integrate various factors to simulate different scenarios and inform resistance management strategies.

Key parameters often included in these models are:

Genetic Factors: The initial frequency of resistance alleles, the mode of inheritance (dominant, recessive), and the fitness cost associated with resistance.

Agronomic Practices: The type of herbicide used, the frequency and rate of application, crop rotation, and the use of integrated weed management (IWM) practices.

Biological Factors: The weed species' life cycle, seed bank dynamics, and gene flow through pollen and seed dispersal.

By manipulating these parameters, researchers can model how different management strategies might affect the rate of resistance evolution. For example, a model could compare the long-term effectiveness of rotating herbicides with different modes of action versus using a single herbicide repeatedly. The output of such models can provide quantitative predictions on the number of years it might take for resistance to reach a critical frequency in a field under different management scenarios.

Environmental Fate and Degradation Pathways of 4 Amino 5 Chloro 6 Ethoxypicolinic Acid in Agroecosystems

Persistence and Environmental Stability of Pyridine (B92270) Carboxylic Acids

Pyridine carboxylic acids, a class of synthetic auxin herbicides, are recognized for their effectiveness in controlling broadleaf weeds, a trait partly attributable to their environmental persistence. mda.state.mn.uscanada.ca These compounds are designed to remain active in the soil for extended periods, ranging from several months to years, which ensures long-lasting weed control. mda.state.mn.ushh-ra.org This persistence, however, also raises environmental considerations. Members of this herbicide family, such as picloram (B1677784), clopyralid (B1669233), and aminopyralid (B1667105), can resist complete breakdown during various natural processes. mda.state.mn.uscanada.ca They have been shown to persist through the growth and harvesting of forage, passage through the digestive systems of livestock, and even during composting processes. mda.state.mn.uscanada.cahh-ra.org

The primary mechanism for the degradation of pyridine carboxylic acids in the environment is microbial action. purdue.edu Consequently, their persistence is highly dependent on environmental conditions that affect microbial activity. mda.state.mn.us Factors such as cool soil temperatures or anaerobic (low-oxygen) conditions, which are common in manure piles or unworked compost, can significantly slow down degradation, extending the half-life of these compounds. mda.state.mn.uspurdue.edu While most are not classified as restricted-use pesticides, their ability to remain active and move with water can pose a risk to sensitive non-target plants if they are transported off-site through soil leaching or runoff. purdue.edu

Degradation in Soil Environments

The dissipation of 4-Amino-5-chloro-6-ethoxypicolinic acid, a principal metabolite of the arylpicolinate herbicide halauxifen-methyl (B1255740), is primarily governed by microbial activity in the soil. corteva.com The rate of degradation is significantly influenced by the presence of aerobic microorganisms and various soil conditions.

The fundamental pathway for the breakdown of this compound in soil is aerobic microbial metabolism. corteva.com In laboratory studies, its degradation half-life (DT₅₀) under aerobic soil conditions ranges from 2 to 42 days, with an average value reported as 14 days. mda.state.mn.uscorteva.com This indicates a low to moderate persistence under favorable conditions. Degradation is considerably slower under anaerobic conditions, where DT₅₀ values range from 15 to 107 days. mda.state.mn.us

Abiotic forces play a varied role in the degradation of this compound. The compound is considered stable to hydrolysis, meaning it does not readily break down through reaction with water under typical environmental pH ranges. mda.state.mn.us

Photodegradation, or breakdown by sunlight, is not a significant dissipation pathway on soil surfaces when compared to the rate of microbial metabolism. corteva.com However, in aquatic environments, aqueous photolysis is a much more rapid process. The photolysis half-life of this compound in water is approximately 30 minutes, making it a key route of degradation in clear, sunlit surface waters. mda.state.mn.us

General principles of herbicide degradation suggest that soil properties such as texture (e.g., sandy loam vs. clay loam), organic matter content, and pH can influence degradation rates by affecting microbial populations and the bioavailability of the compound. nih.govbibliotekanauki.pl For instance, higher soil pH can be more favorable for the microbial degradation of some herbicides. researchgate.net

Mobility and Leaching Potential in Soil Profiles

This compound is characterized by properties that suggest a potential for high mobility in soil. mda.state.mn.us Its potential to move within the soil is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Laboratory measurements for this compound show Koc values ranging from 28 to 423 mL/g, with an average value of 179 mL/g. mda.state.mn.uscorteva.com These values classify the compound as having high to very high mobility, indicating a tendency to move with soil water rather than binding to soil particles. mda.state.mn.uscorteva.com

Due to this high mobility, product labels for the parent herbicide carry advisories noting that the chemical has characteristics associated with compounds detected in groundwater and that its use in areas with permeable soils and shallow water tables may result in groundwater contamination. mda.state.mn.us However, despite the high intrinsic mobility, field dissipation studies provide a more complete picture. These studies have shown that residues of both the parent compound and this compound are primarily found in the top 15 to 30 cm of the soil profile. canada.cacorteva.com This limited movement suggests that the compound's rapid microbial degradation under typical field conditions mitigates its potential for significant leaching into deeper soil layers and groundwater. corteva.com

Aquatic Fate and Transformation

Once in an aquatic environment, this compound is subject to rapid degradation. corteva.com The primary routes of dissipation are aqueous photolysis and microbial action in water and sediment. mda.state.mn.uscorteva.com In laboratory water/sediment systems, the degradation half-life (DT₅₀) for the compound is between 2 and 11 days. corteva.com

Photodegradation in the presence of sunlight is a particularly important pathway in clear surface waters, with a half-life of about 30 minutes. mda.state.mn.us The breakdown in aquatic systems is considered complex. regulations.gov While the parent compound, halauxifen-methyl, rapidly hydrolyzes to this compound, further transformation can occur. apvma.gov.au Aquatic photolysis studies have identified numerous transformation products, indicating a complex degradation cascade. regulations.gov Because of its mobility, the compound has the potential to reach surface water through runoff, and vegetative buffer strips are recommended to reduce this possibility. mda.state.mn.us

Data Tables

Table 1: Summary of Environmental Fate Parameters for this compound (XDE-729 acid)

| Parameter | Value | Reference(s) |

| Aerobic Soil Metabolism DT₅₀ | 2 - 42 days (average 14 days) | mda.state.mn.uscorteva.com |

| Anaerobic Soil Metabolism DT₅₀ | 15 - 107 days | mda.state.mn.us |

| Soil Photolysis | Insignificant compared to microbial degradation | corteva.com |

| Hydrolysis | Stable | mda.state.mn.us |

| Aqueous Photolysis Half-life | ~30 minutes | mda.state.mn.us |

| Aquatic Metabolism DT₅₀ (Water/Sediment) | 2 - 11 days | corteva.com |

| Soil Sorption Coefficient (Koc) | 28 - 423 mL/g (average 179 mL/g) | mda.state.mn.uscorteva.com |

Hydrolytic Stability in Water

No studies were found that investigated the rate and extent of hydrolysis of this compound in aqueous environments under varying pH conditions.

Photodegradation Mechanisms in Aquatic Systems

There is no available information on the direct or indirect photodegradation of this compound in water, including its quantum yield or the identity of its photoproducts.

Transport and Accumulation in Non-Target Organisms

No data exists concerning the potential for this compound to be transported through environmental compartments and accumulate in organisms that are not the intended target.

Methodologies for Environmental Fate Assessment

Laboratory Incubation Studies for Degradation Kinetics

Specific laboratory studies detailing the aerobic or anaerobic degradation kinetics of this compound in soil or water/sediment systems could not be located.

Lysimeter and Field Dissipation Experiments

There are no published lysimeter or field dissipation studies that track the movement and persistence of this compound under real-world agricultural conditions.

Chromatographic and Spectroscopic Analysis of Environmental Residues

While general analytical techniques for picolinic acid derivatives exist, no specific methods have been documented for the extraction, cleanup, and quantification of this compound residues in environmental matrices such as soil, water, or biological tissues.

Advanced Analytical Methodologies for Detection and Quantification of 4 Amino 5 Chloro 6 Ethoxypicolinic Acid

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of 4-Amino-5-chloro-6-ethoxypicolinic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

A reversed-phase (RP) HPLC method is often suitable for polar aromatic compounds. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the amino and carboxylic acid functional groups, thereby influencing retention time and peak shape. An acidic mobile phase, for instance using formic or acetic acid, can improve peak symmetry for acidic analytes. nih.gov Gradient elution, where the proportion of the organic modifier is increased during the run, is often employed to ensure the efficient elution of the target compound while separating it from impurities.

UV detection is a common and cost-effective detection method for aromatic compounds containing a chromophore. The selection of an appropriate wavelength, typically at the compound's maximum absorbance, is essential for achieving high sensitivity. For related aromatic compounds, detection wavelengths are often in the UV range. researchgate.net

A typical HPLC method for a compound structurally similar to this compound might be validated for linearity, accuracy, and precision, with results similar to those presented in Table 1. researchgate.net

Table 1: Illustrative HPLC Method Validation Parameters

| Parameter | Typical Value |

|---|---|

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (RSD) | < 2% |

| Limit of Quantification (LOQ) | 0.05 - 2.0 µg/kg⁻¹ |

| Limit of Detection (LOD) | 0.02 - 0.5 µg·L⁻¹ |

Gas Chromatography (GC) Method Development (if applicable)

Gas chromatography is a high-resolution separation technique, but it is generally suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative.

Common derivatization reagents for compounds containing amino and carboxylic acid groups include alkyl chloroformates, such as ethyl chloroformate or propyl chloroformate. northwestern.edunih.gov These reagents react with the active hydrogens in the amino and carboxylic acid groups to form less polar and more volatile esters and amides. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are also widely used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. ncsu.edu

The derivatized sample can then be analyzed on a GC system equipped with a suitable capillary column, such as a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane). A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS offers the advantage of providing structural information for identification purposes.

Sample Preparation and Derivatization Strategies

The choice of sample preparation technique is critical for accurate and reliable quantification, especially at trace levels in complex matrices. The goal is to extract the analyte of interest and remove interfering components.

For solid samples like soil or sediment, extraction can be performed using organic solvents. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques. SPE, in particular, offers high recovery and concentration factors.

As mentioned, derivatization is crucial for GC analysis. The reaction conditions, including the choice of reagent, solvent, temperature, and time, must be optimized to ensure complete and reproducible derivatization. For instance, the derivatization of amino acids with ethyl chloroformate can be performed in an aqueous medium, which simplifies the procedure. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound.

Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the quantification and structural confirmation of organic molecules. uobasrah.edu.iq In LC-MS/MS, the HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer.

For quantification, the mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the molecular ion, [M+H]⁺ or [M-H]⁻) of the target compound and a specific product ion that is formed upon fragmentation of the precursor ion. This highly selective detection method minimizes interferences from the sample matrix and provides excellent sensitivity and specificity. beilstein-journals.org

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |

|---|---|---|

| 231.0 [M+H]⁺ | 203.0 | CO |

| 231.0 [M+H]⁺ | 185.0 | C₂H₄O |

| 231.0 [M+H]⁺ | 169.0 | C₂H₅OH + H₂ |

| 231.0 [M+H]⁺ | 154.0 | C₂H₅OH + NH₃ |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic proton on the picolinic acid ring, the protons of the ethoxy group (a triplet and a quartet), and a broad signal for the amino group protons. The chemical shifts and coupling constants of these signals would provide definitive information about the substitution pattern of the aromatic ring.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, and the carbons of the ethoxy group. The chemical shifts of the aromatic carbons are particularly informative for confirming the positions of the various substituents. For related chlorinated aromatic compounds, the one-bond chlorine-isotope effect in ¹³C NMR can be a useful tool for identifying chlorinated carbons. beilstein-journals.org

While specific NMR data for this compound were not found in the performed searches, Table 3 provides an illustrative set of expected ¹H and ¹³C NMR chemical shifts based on data for structurally similar compounds.

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shift Data

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | 110 - 150 |

| O-CH₂-CH₃ | 4.0 - 4.5 (quartet) | 60 - 70 |

| O-CH₂-CH₃ | 1.2 - 1.6 (triplet) | 10 - 20 |

| NH₂ | 4.0 - 6.0 (broad) | - |

| C=O | - | 160 - 170 |

| Aromatic C-Cl | - | 120 - 140 |

| Aromatic C-N | - | 140 - 150 |

| Aromatic C-O | - | 150 - 160 |

UV-Vis Spectroscopy for Detection and Purity Assessment

UV-Vis spectroscopy is a valuable technique for the preliminary detection and purity assessment of this compound. The method relies on the principle that the molecule absorbs ultraviolet or visible light, causing electronic transitions between different energy levels. The pyridine (B92270) ring within the picolinic acid structure is the primary chromophore responsible for UV absorption.

The absorption spectrum of this compound is influenced by its specific substituents. The presence of the amino (-NH2), chloro (-Cl), and ethoxy (-OC2H5) groups on the pyridine ring alters the electronic distribution and, consequently, the energy of electronic transitions. These substitutions typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted picolinic acid. researchgate.netmdpi.com For instance, studies on various substituted pyridine carboxylic acids demonstrate that solvent polarity and pH also significantly affect the UV absorption spectra, as they can influence the ionization state of the acidic carboxylic group and the basic amino group. researchgate.netmdpi.com

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. This allows for the quantification of this compound in a solution.

Purity assessment is performed by examining the shape of the UV-Vis spectrum. A pure sample will exhibit a well-defined spectrum with specific absorption peaks. The presence of impurities can be indicated by the appearance of additional peaks or shoulders on the main absorption bands. While not as specific as chromatographic methods, UV-Vis spectroscopy serves as a rapid and cost-effective tool for initial screening and quality control.

Table 1: Typical UV Absorption Data for Related Pyridine Carboxylic Acid Compounds

| Compound | Solvent | Typical Absorption Maxima (λmax) (nm) | Reference |

| Picolinic Acid | Water | ~264 | researchgate.net |

| Picolinic Acid | Ethanol | ~263, ~270 | mdpi.com |

| Nicotinic Acid | Water | ~262 | researchgate.net |

| Isonicotinic Acid | Water | ~274 | researchgate.net |

| 4-Amino-3,5,6-Trichloropicolinic Acid (Picloram) | Not Specified | Not Specified, but used in UV analysis after cleanup | affinisep.com |

| 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | Not Specified | ~275, ~330 | researchgate.net |

This table illustrates the absorption characteristics of related compounds. The exact λmax for this compound would need to be determined experimentally but is expected to be in a similar range, influenced by its unique substitution pattern.

Immunoassays and Biosensors for Rapid Detection

Immunoassays and biosensors offer rapid, sensitive, and often portable solutions for detecting this compound, which is particularly useful for environmental screening.

Immunoassays: These methods are based on the highly specific binding interaction between an antibody and an antigen. Since this compound is a small molecule (a hapten), it is not immunogenic on its own. To produce antibodies, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govnih.gov The resulting conjugate is then used to immunize an animal to generate antibodies that can specifically recognize the hapten.

The most common format for detecting small molecules is the competitive immunoassay, such as the enzyme-linked immunosorbent assay (ELISA). tandfonline.comtandfonline.com In a competitive ELISA, the sample containing the target analyte (this compound) competes with a labeled version of the analyte (an enzyme-hapten conjugate) for a limited number of antibody binding sites. A lower concentration of the analyte in the sample results in more binding of the enzyme-conjugate and a stronger signal, whereas a higher concentration of the analyte leads to a weaker signal. This inverse relationship allows for quantification. tandfonline.commdpi.com Lateral flow immunoassays (LFIAs) are another format that provides rapid, qualitative or semi-quantitative results in the field. nih.gov

Biosensors: Biosensors integrate a biological recognition element with a physical transducer to generate a measurable signal. For this compound, an electrochemical biosensor is a promising approach. nih.gov This could involve immobilizing a specific antibody or an enzyme on an electrode surface. For instance, a biosensor could be based on the inhibition of a specific enzyme by the target compound. researchgate.net Another advanced approach involves using molecularly imprinted polymers (MIPs) as synthetic recognition elements, which are created to have cavities that specifically match the shape and functional groups of the target molecule. researchgate.net Polypyrrole and its derivatives are often used in constructing such sensors due to their environmental stability and electrical properties. nih.gov

Table 2: Comparison of Rapid Detection Technologies for Small Molecule Herbicides

| Technology | Principle | Key Advantages | Key Limitations |

| Competitive ELISA | Antibody-antigen binding; enzyme-labeled competitor. tandfonline.com | High sensitivity and specificity, high throughput. | Laboratory-based, multi-step, time-consuming. mdpi.com |

| Lateral Flow Immunoassay (LFIA) | Antibody-antigen binding on a porous membrane. nih.gov | Rapid (minutes), portable, user-friendly, low cost. | Often qualitative/semi-quantitative, lower sensitivity than ELISA. nih.gov |

| Electrochemical Biosensor | Biological recognition event causes a change in electrical signal. nih.gov | High sensitivity, rapid response, potential for miniaturization and real-time monitoring. | Susceptible to electrode fouling, potential for matrix interference. |

| Fluorescence Polarization Immunoassay (FPIA) | Competition between analyte and fluorescent tracer for antibody binding, measured by changes in polarized light. mdpi.com | Homogeneous (no wash steps), rapid, high throughput. | Requires a specialized reader, potential for background fluorescence from matrix. mdpi.com |

Matrix-Specific Analytical Challenges in Plant, Soil, and Water Samples

The accurate quantification of this compound in environmental samples is complicated by the complex nature of the sample matrices.

Plant Samples: Plant matrices are rich in pigments (chlorophylls, carotenoids), lipids, waxes, and other secondary metabolites. These co-extracted compounds can interfere with analysis, particularly in chromatographic methods coupled with mass spectrometry (LC-MS/MS), where they can cause significant matrix effects, such as ion suppression or enhancement. This leads to inaccurate quantification. nih.gov Effective sample cleanup, often using techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is essential to remove these interferences before instrumental analysis. austinpublishinggroup.com

Soil Samples: The behavior and analysis of this compound in soil are heavily influenced by soil properties. As a picolinic acid derivative, its retention and mobility are pH-dependent. erams.com In acidic soils, the compound is less likely to be adsorbed to soil particles and more mobile, whereas in soils with higher organic matter and clay content, adsorption can be stronger. erams.com The extraction from soil can be challenging, requiring robust methods to release the analyte from the soil matrix. Humic and fulvic acids, major components of soil organic matter, are often co-extracted and can interfere with analysis. nih.gov